N-(4-ethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS No.: 864918-49-0
Cat. No.: VC6900288
Molecular Formula: C19H19N3OS2
Molecular Weight: 369.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864918-49-0 |
|---|---|
| Molecular Formula | C19H19N3OS2 |
| Molecular Weight | 369.5 |
| IUPAC Name | N-(4-ethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H19N3OS2/c1-3-14-8-10-15(11-9-14)20-17(23)12-24-19-21-18(22-25-19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23) |
| Standard InChI Key | RQYWNLQKYBNGSI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |
Introduction
Chemical Identity and Molecular Properties
Structural Composition
The compound’s structure comprises three distinct regions:
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1,2,4-Thiadiazole ring: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The 3-position is substituted with an o-tolyl group (2-methylphenyl), while the 5-position connects to a thioether group.
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Thioether linkage: A sulfur atom bridges the thiadiazole ring and the acetamide unit.
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N-(4-Ethylphenyl)acetamide: The acetamide’s nitrogen is bonded to a 4-ethylphenyl group, introducing hydrophobicity and steric bulk.
Table 1: Molecular Properties of N-(4-Ethylphenyl)-2-((3-(o-Tolyl)-1,2,4-Thiadiazol-5-yl)thio)acetamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 864918-49-0 | |
| Molecular Formula | ||
| Molecular Weight | 369.5 g/mol | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported |
The absence of reported physicochemical parameters such as melting point and solubility underscores the need for further experimental characterization.
Synthetic Routes and Methodologies
General Synthesis of Thiadiazole-Acetamide Hybrids
While no explicit synthesis protocol for this specific compound is documented, analogous thiadiazole-acetamide derivatives are typically synthesized via multistep routes involving:
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Thiadiazole ring formation: Cyclization of thioamides or thioureas with nitriles or acyl chlorides under acidic or basic conditions .
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Thioether bond formation: Nucleophilic substitution between a thiol-containing thiadiazole and a halogenated acetamide intermediate .
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Amidation: Coupling of carboxylic acids or activated esters with amines using reagents like EDC/HOBt .
For example, the synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with phenylacetic acid derivatives in the presence of EDC and HOBt . Adapting this method, the target compound could be synthesized by substituting phenylacetic acid with 2-chloro-N-(4-ethylphenyl)acetamide and utilizing 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol as the nucleophile.
Structural and Electronic Features
Computational Insights
Density Functional Theory (DFT) studies on similar compounds reveal:
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Electron-deficient thiadiazole ring: The sulfur and nitrogen atoms create regions of high electrophilicity, potentially facilitating interactions with biological targets .
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Conformational flexibility: The thioether linkage allows rotation, enabling adaptation to enzyme active sites .
| Compound | IC (µM) | Cell Line | Source |
|---|---|---|---|
| 8o (Nitrothiazolyl) | 47.2 ± 0.6 | α-Glucosidase | |
| 3d (Ortho-Cl) | 82.4 ± 1.2 | HT-29 | |
| Target Compound | Not reported | N/A |
Enzyme Inhibition
The compound’s structural similarity to α-glucosidase inhibitors like 8o (IC = 47.2 µM) suggests potential utility in managing type-2 diabetes. The thioether linkage may mimic glycosidic bonds, competitively inhibiting starch hydrolysis .
Therapeutic Applications and Future Directions
Oncology
Given the anticancer activity of related compounds, this derivative warrants evaluation against kinase targets (e.g., EGFR, VEGFR) and apoptosis regulators (e.g., Bcl-2, caspases) .
Metabolic Disorders
As a putative α-glucosidase inhibitor, it could attenuate postprandial hyperglycemia. Structural optimization, such as introducing nitro groups, may enhance potency .
Antibacterial Drug Development
Functionalizing the acetamide’s ethyl group with polar substituents (e.g., hydroxyl, amine) might improve water solubility and bioavailability for treating Gram-negative infections.
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